molecular formula C8H17N3O B113625 3-Amino-N,N-dimethylpiperidine-1-carboxamide CAS No. 1272756-20-3

3-Amino-N,N-dimethylpiperidine-1-carboxamide

Cat. No. B113625
M. Wt: 171.24 g/mol
InChI Key: ZSKQKQLNOZOOFP-UHFFFAOYSA-N
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Description

“3-Amino-N,N-dimethylpiperidine-1-carboxamide” is a versatile chemical compound extensively used in scientific research due to its diverse applications. It is a synthetic fragment that plays a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of “3-Amino-N,N-dimethylpiperidine-1-carboxamide” contains a total of 29 bonds; 12 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, 1 urea (-thio) derivative, and 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-N,N-dimethylpiperidine-1-carboxamide” include a molecular weight of 171.24000 . The compound is a powder at room temperature .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

The utility of N, N -dimethyl enaminones as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic a broad range of heterocyclic and fused heterocyclic derivatives has been highlighted in recent progress . Most importantly, these N, N -dimethyl analogues have proven to be of biological interest and provide an access to new class of biologically active heterocyclic compounds for biomedical applications .

  • Pharmaceutical Applications : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

  • Heterocyclic Compounds : Heterocycles form by far the largest of classical divisions of organic chemistry and are of immense importance biologically and industrially . Among them, nitrogen-containing heterocyclic compounds have maintained the interest of researchers through decades of historical development of organic synthesis .

  • Catalytic and Non-Catalytic Amidation : In 2010, Zhou and co-workers developed N-methyl imidazole-methane sulfonyl chloride (MeIm-MsCl) to convert N-carboxybenzyl-protected amino acids into the corresponding amino acid aryl amides in good to excellent yields .

  • Pharmaceutical Applications : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

  • Heterocyclic Compounds : Heterocycles form by far the largest of classical divisions of organic chemistry and are of immense importance biologically and industrially . Among them, nitrogen-containing heterocyclic compounds have maintained the interest of researchers through decades of historical development of organic synthesis .

  • Catalytic and Non-Catalytic Amidation : In 2010, Zhou and co-workers developed N-methyl imidazole-methane sulfonyl chloride (MeIm-MsCl) to convert N-carboxybenzyl-protected amino acids into the corresponding amino acid aryl amides in good to excellent yields .

Safety And Hazards

The safety information for “3-Amino-N,N-dimethylpiperidine-1-carboxamide” includes hazard statements H315, H319, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

“3-Amino-N,N-dimethylpiperidine-1-carboxamide” offers tremendous potential in various fields such as medicinal chemistry, drug development, and organic synthesis. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-amino-N,N-dimethylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-10(2)8(12)11-5-3-4-7(9)6-11/h7H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKQKQLNOZOOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901248793
Record name 1-Piperidinecarboxamide, 3-amino-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N,N-dimethylpiperidine-1-carboxamide

CAS RN

1272756-20-3
Record name 1-Piperidinecarboxamide, 3-amino-N,N-dimethyl-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxamide, 3-amino-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1272756-20-3
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Synthesis routes and methods

Procedure details

In addition, reacting 3-phthalimidopiperidine with N,N-dimethylcarbamoyl chloride and treating the resulting 1-(N,N-dimethylcarbamoyl)-3-phthalimidopiperidine with hydrazine hydrate gives 1-(N,N-dimethylcarbamoyl)-3-aminopiperidine. Reacting this piperidine compound with 9-acetoxyxanthene by the procedure of Example 1 gives N-[1-(N,N-dimethylcarbamoyl)-3-piperidinyl]-9-xanthenylamine.
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